An In-Depth Technical Guide to the Synthesis of 2-(Cyclopropylmethyl)pyrimidin-5-amine
An In-Depth Technical Guide to the Synthesis of 2-(Cyclopropylmethyl)pyrimidin-5-amine
This guide provides a comprehensive overview of a robust and reliable synthetic protocol for the preparation of 2-(Cyclopropylmethyl)pyrimidin-5-amine, a valuable building block for researchers, scientists, and drug development professionals. The synthesis is presented in a multi-step approach, designed for clarity and reproducibility in a laboratory setting.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The unique conformational constraints and metabolic stability imparted by the cyclopropylmethyl group at the 2-position, combined with the synthetic handle of the 5-amino group, make 2-(Cyclopropylmethyl)pyrimidin-5-amine a highly sought-after intermediate in the design of novel drug candidates. This guide details a logical and efficient three-stage synthetic strategy, commencing with the construction of the pyrimidine core, followed by regioselective functionalization, and culminating in the introduction of the key amine moiety.
Synthetic Strategy Overview
The synthesis of 2-(Cyclopropylmethyl)pyrimidin-5-amine is most effectively achieved through a linear three-stage process. This strategy allows for the controlled introduction of the desired functionalities onto the pyrimidine ring.
Caption: Overall synthetic workflow for 2-(Cyclopropylmethyl)pyrimidin-5-amine.
Stage 1: Construction of the 2-(Cyclopropylmethyl)pyrimidine Core
The initial stage focuses on the assembly of the pyrimidine ring bearing the desired cyclopropylmethyl substituent at the 2-position. This is achieved through a classical Pinner pyrimidine synthesis, which involves the formation of an amidine intermediate followed by its cyclocondensation with a suitable three-carbon synthon.[1][2][3]
Step 1.1: Synthesis of Cyclopropylacetamidine Hydrochloride via Pinner Reaction
The Pinner reaction provides a reliable method for the conversion of nitriles to imidate salts, which are then readily converted to amidines.[4][5][6] In this step, cyclopropylacetonitrile is reacted with an alcohol in the presence of anhydrous hydrogen chloride to form the corresponding imidate hydrochloride (Pinner salt), which is subsequently treated with ammonia to yield the desired cyclopropylacetamidine hydrochloride.
Experimental Protocol:
-
Pinner Salt Formation: A solution of cyclopropylacetonitrile (1.0 eq) in anhydrous ethanol (or methanol) is cooled to 0 °C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The resulting precipitate, the imidate hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Amidine Formation: The dried imidate hydrochloride is suspended in a solution of ammonia in ethanol (or methanol) and stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure to yield crude cyclopropylacetamidine hydrochloride, which can be used in the next step without further purification.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which can hydrolyze the intermediate imidate to an ester. Therefore, the use of anhydrous solvents and reagents is critical for high yields.[4]
-
Temperature Control: The initial reaction with HCl is exothermic and is performed at 0 °C to control the reaction rate and prevent potential side reactions. The subsequent formation of the Pinner salt is typically carried out at room temperature to ensure complete conversion.[4]
Step 1.2: Cyclocondensation to form 2-(Cyclopropylmethyl)pyrimidine
The synthesized cyclopropylacetamidine hydrochloride is then condensed with a 1,3-dicarbonyl compound or its equivalent to form the pyrimidine ring.[1][3][7] A common and effective choice for the three-carbon component is malondialdehyde or its synthetic equivalent, such as 1,1,3,3-tetraethoxypropane, which hydrolyzes in situ to generate malondialdehyde.
Experimental Protocol:
-
To a solution of cyclopropylacetamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add 1,1,3,3-tetraethoxypropane (1.1 eq) and a base, for example, sodium ethoxide (1.1 eq).
-
The reaction mixture is heated at reflux for 4-8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford pure 2-(cyclopropylmethyl)pyrimidine.
Data Presentation: Stage 1
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1.1 | Cyclopropylacetonitrile | Anhydrous HCl, Anhydrous Ethanol, Ammonia | Ethanol | 0 to RT | 16-30 | 75-85 |
| 1.2 | Cyclopropylacetamidine HCl | 1,1,3,3-Tetraethoxypropane, Sodium Ethoxide | Ethanol | Reflux | 4-8 | 60-70 |
Stage 2: Regioselective Nitration of the Pyrimidine Ring
With the pyrimidine core constructed, the next stage involves the introduction of a nitro group at the 5-position. This is a crucial step that sets the stage for the final amination. The nitration of the pyrimidine ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add 2-(cyclopropylmethyl)pyrimidine (1.0 eq).
-
Maintain the temperature at 0-5 °C and add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is then carefully quenched by pouring it onto crushed ice.
-
The resulting mixture is neutralized with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
The precipitate is collected by filtration, washed with cold water, and dried to give 2-(cyclopropylmethyl)-5-nitropyrimidine.
Causality of Experimental Choices:
-
Mixed Acid Nitration: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-deficient pyrimidine ring.
-
Temperature Control: Nitration reactions are highly exothermic and potentially hazardous. Maintaining a low temperature during the addition of the nitrating mixture is essential to control the reaction rate and prevent over-nitration or decomposition of the starting material.
Caption: Simplified mechanism of the nitration of 2-(cyclopropylmethyl)pyrimidine.
Stage 3: Reduction of the Nitro Group to the Amine
The final stage of the synthesis is the reduction of the 5-nitro group to the desired 5-amino functionality. This transformation can be achieved through various well-established methods, with catalytic hydrogenation and reduction with tin(II) chloride being two of the most common and effective approaches.[8]
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[9][10][11]
Experimental Protocol:
-
A solution of 2-(cyclopropylmethyl)-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate is placed in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-4 atm).
-
The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases (typically 2-6 hours).
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield 2-(cyclopropylmethyl)pyrimidin-5-amine. The product can be further purified by recrystallization or column chromatography if necessary.
Method B: Reduction with Tin(II) Chloride
Reduction with tin(II) chloride in an acidic medium is a classic and reliable alternative to catalytic hydrogenation.[12][13]
Experimental Protocol:
-
To a solution of 2-(cyclopropylmethyl)-5-nitropyrimidine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).
-
The mixture is heated at reflux for 1-3 hours.
-
After cooling, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
The mixture is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 2-(cyclopropylmethyl)pyrimidin-5-amine.
Data Presentation: Stages 2 & 3
| Stage | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2 | 2-(Cyclopropylmethyl)pyrimidine | Conc. HNO₃, Conc. H₂SO₄ | - | 0 to RT | 2-4 | 65-75 |
| 3A | 2-(Cyclopropylmethyl)-5-nitropyrimidine | H₂, Pd/C | Ethanol | RT | 2-6 | 85-95 |
| 3B | 2-(Cyclopropylmethyl)-5-nitropyrimidine | SnCl₂·2H₂O | Ethanol | Reflux | 1-3 | 70-80 |
Conclusion
This technical guide has outlined a comprehensive and practical synthetic route to 2-(Cyclopropylmethyl)pyrimidin-5-amine. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable building block for their drug discovery and development programs. The presented methods are scalable and utilize readily available reagents, making them suitable for a wide range of laboratory settings.
References
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Pinner Pyrimidine Synthesis. (n.d.). In Slideshare. Retrieved from [Link]
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Al-Mulla, A. (2017). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved from [Link]
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Overman, L. E., & Velthuisen, E. J. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. The Journal of Organic Chemistry, 66(9), 3179–3190. [Link]
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Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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user1337. (2020, August 4). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Chemistry Stack Exchange. [Link]
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A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Tin(II) Chloride Dihydrate. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Schmalz, H.-G., & Gnas, Y. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1567–1572. [Link]
- Astrat'ev, A. A., et al. (2001). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Russian Journal of Organic Chemistry, 37(5), 729-733.
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Watanabe, H., et al. (n.d.). Pinner reaction with 4 N-HCl in CPME. ResearchGate. [Link]
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Tin(II) chloride. (n.d.). In Wikipedia. Retrieved from [Link]
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Rivest, R. (1962). SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION. PhD Thesis, University of British Columbia. [Link]
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Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved from [Link]
- Halcon, G. J. (1966). US Patent 3,270,057: Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
- Process for the catalytic hydrogenation of aromatic nitro compounds. (1998).
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